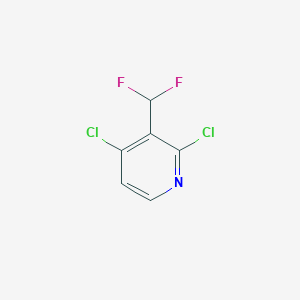

![molecular formula C16H19N5O2 B2504853 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1006348-91-9](/img/structure/B2504853.png)

6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a pyrazolopyridine derivative, a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the general class of pyrazolopyridines is well-represented. These compounds are characterized by a fused pyrazole and pyridine ring system, which can be further substituted with various functional groups to modulate their chemical and biological properties.

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives typically involves the reaction of amino-pyrazoles with aldehydes and pyruvic acid. For instance, the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids is achieved by reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole with aromatic aldehydes and pyruvic acid . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed, possibly involving the use of ethyl groups and dimethyl substitutions at appropriate positions on the pyrazole and pyridine rings.

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is characterized by the presence of a fused ring system. In the case of ethyl 4,6-dimethyl-3-oxo-2-phenyl-3,7-dihydro-2H-pyrazolo[3,4-b]pyridine-5-carboxylate monohydrate, the dihedral angle between the pyrazolopyridine unit and the phenyl ring is very small, indicating a planar structure . This planarity is significant as it can influence the molecule's ability to interact with biological targets through stacking interactions.

Chemical Reactions Analysis

Pyrazolopyridine derivatives can undergo various chemical reactions, including cyclization and substitution reactions. For example, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate leads to cyclization and the formation of 7-oxo-6-[pyrazol-3'(5')-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines . These reactions are often regioselective and can be influenced by the reaction conditions, such as the solvent used.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. The presence of various substituents can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of methyl groups can increase lipophilicity, potentially affecting the compound's pharmacokinetic profile. The presence of carboxylic acid groups can lead to the formation of hydrogen bonds, as seen in the crystal structure of related compounds, where molecules are linked via hydrogen bonding and π-π stacking interactions .

Scientific Research Applications

Chemical Synthesis

The chemical compound has been utilized as a precursor in the synthesis of novel N-fused heterocyclic products. For instance, a synthesis process involving the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid has been demonstrated to yield new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015), (Ghaedi et al., 2016).

Applications in Medicinal Chemistry

The compound's derivatives have been explored for antimicrobial and antimycobacterial activities. Derivatives of the compound underwent various chemical reactions to yield products that have been screened for their antimycobacterial activity (.. R.V.Sidhaye et al., 2011). Additionally, derivatives have shown promise as potential antimicrobial and anticancer agents, indicating their significant therapeutic potential (Hafez et al., 2016).

Structural Characterization

The structural characterization of derivatives of this compound has been a focus of various studies, aimed at understanding the molecular structure and properties. X-ray powder diffraction data have been reported for certain derivatives, showcasing the compound's importance as an intermediate in the synthesis of other pharmacologically active compounds (Qing Wang et al., 2017).

Mechanism of Action

Target of Action

Similar compounds with pyrazole moieties have been reported to exhibit diverse pharmacological effects, suggesting a broad range of potential targets .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been reported to influence various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been reported to exhibit various biological activities, suggesting a range of potential effects .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-6-21-10(4)13(8(2)19-21)12-7-11(16(22)23)14-9(3)18-20(5)15(14)17-12/h7H,6H2,1-5H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZDMZGBKBAFFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

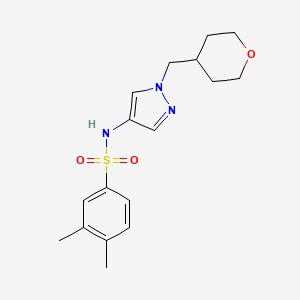

![4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2504772.png)

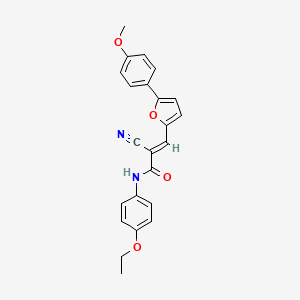

![4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide](/img/structure/B2504774.png)

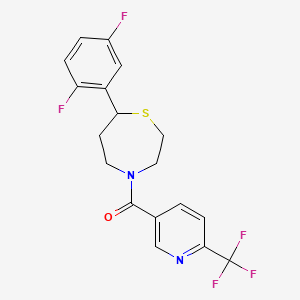

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine](/img/structure/B2504779.png)

![5,6-Dimethyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2504782.png)

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluorophenyl)acetamide](/img/structure/B2504784.png)

![3-(4-(benzyloxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2504792.png)

![N-(4-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2504793.png)